molecular formula C18H22ClN3O B565539 Demethyl Benzydamine Hydrochloride CAS No. 39860-97-4

Demethyl Benzydamine Hydrochloride

Cat. No.: B565539
CAS No.: 39860-97-4
M. Wt: 331.844
InChI Key: VCBUAEBLTYVPPB-UHFFFAOYSA-N
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Description

Demethyl Benzydamine Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for pain relief and anti-inflammatory treatment of inflammatory conditions of the mouth and throat .

Mechanism of Action

Target of Action

Demethyl Benzydamine Hydrochloride, similar to its parent compound Benzydamine, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of this compound are the inflammatory cells and mediators in these tissues .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of pro-inflammatory mediators . It also demonstrates a general activity known as membrane stabilization, which includes inhibition of granule release from neutrophils . This compound is a weak base, unlike aspirin-like NSAIDs which are acids or metabolized to acids .

Biochemical Pathways

It is known that the compound has an inhibitory effect on the oxidative burst of neutrophils . This suggests that it may impact the biochemical pathways involved in the inflammatory response.

Pharmacokinetics

It is known that the parent compound, benzydamine, is characterized by a relatively low systemic clearance and high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours

Result of Action

The result of this compound’s action is the relief of painful inflammatory conditions. When used topically, it can provide symptomatic relief in conditions like pharyngitis, aphthous ulcers, oral ulceration due to radiation therapy, and discomfort caused by dentures . It can also be used to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethyl Benzydamine Hydrochloride involves the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to give the transient hydrazine, which undergoes spontaneous internal hydrazide formation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Demethyl Benzydamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Biological Activity

Demethyl Benzydamine Hydrochloride, a derivative of benzydamine, is recognized for its significant biological activity, primarily as a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. This article delves into its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and case studies.

This compound exerts its biological effects through several key mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound inhibits the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the inflammatory response. This action reduces inflammation and pain associated with various conditions .
  • Monocyte Chemotaxis Inhibition : Research indicates that demethyl benzydamine inhibits monocyte migration in response to chemotactic factors, thereby reducing the recruitment of immune cells to sites of inflammation. This effect is dose-dependent, with significant inhibition observed at concentrations typically achieved in therapeutic settings .
  • Oxidative Burst Suppression : The compound has been shown to inhibit the oxidative burst in neutrophils, contributing to its anti-inflammatory effects by preventing excessive reactive oxygen species (ROS) production .

Pharmacokinetics

This compound is characterized by:

  • Local Action : When applied topically, it achieves higher concentrations at the site of inflammation compared to systemic circulation, minimizing potential side effects .
  • Absorption and Excretion : Studies reveal that following topical application, benzydamine is detectable in both blood and urine, with a significant portion excreted within 3-4 days post-administration .

Therapeutic Applications

This compound has a range of clinical applications:

  • Pain Relief in Oral Conditions : It is widely used for symptomatic relief in conditions such as pharyngitis, oral ulcers (including those caused by radiation therapy), and discomfort from dentures. Clinical studies have demonstrated its effectiveness in reducing pain and inflammation in these contexts .
  • Post-operative Care : The compound is indicated for the prevention of sore throat following endotracheal intubation and has shown efficacy in reducing post-operative discomfort .

Table 1: Summary of Key Studies on this compound

Author/YearStudy TypePopulationInterventionOutcome
Epstein et al. (2001)Randomized Controlled Trial160 patients with head-neck carcinomaBenzydamine mouthwash (prior to RT)Significant reduction in oral mucositis
Sironi et al. (1996)In vitro StudyHuman mononuclear phagocytesBenzydamine treatmentInhibition of TNF-α and IL-1β production
Ferrer-Montiel et al. (2022)Biophysical StudyAnimal modelsTopical benzydamine applicationReduced nociceptor excitability

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBUAEBLTYVPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724550
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39860-97-4
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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